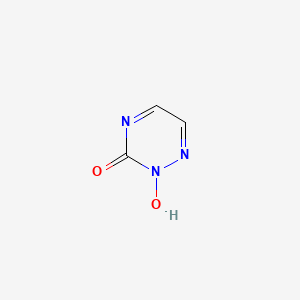
2-Hydroxy-1,2,4-triazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a hydroxyl group at the second position and a keto group at the third position makes it a versatile molecule with significant potential in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,2,4-triazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazine ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters, such as temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The nitrogen atoms in the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,2,4-triazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential in the development of new antibiotics and anticancer agents.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and inhibitor structure .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,3,5-Triazine: Contains three nitrogen atoms but differs in the position of substituents, leading to different chemical properties.
Tetrazine: Contains four nitrogen atoms and exhibits unique reactivity compared to triazines.
Uniqueness: 2-Hydroxy-1,2,4-triazin-3-one is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .
Eigenschaften
CAS-Nummer |
91472-34-3 |
|---|---|
Molekularformel |
C3H3N3O2 |
Molekulargewicht |
113.08 g/mol |
IUPAC-Name |
2-hydroxy-1,2,4-triazin-3-one |
InChI |
InChI=1S/C3H3N3O2/c7-3-4-1-2-5-6(3)8/h1-2,8H |
InChI-Schlüssel |
YMJZUEMLNILJSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)N(N=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


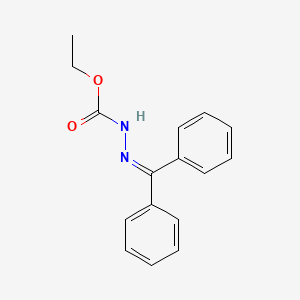



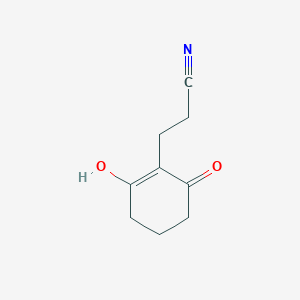
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)

![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)
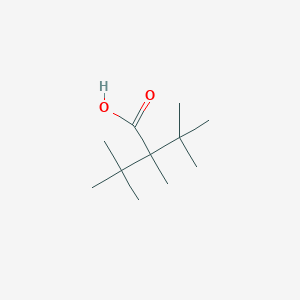
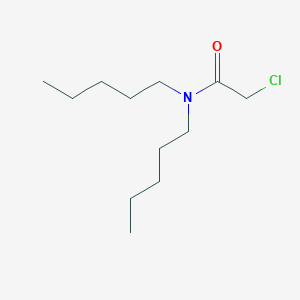
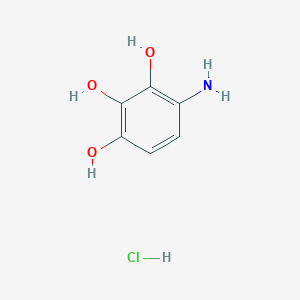

![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)

